![molecular formula C19H22ClN B3148031 (Anthracen-9-ylmethyl)(butyl)amine hydrochloride CAS No. 635304-14-2](/img/structure/B3148031.png)
(Anthracen-9-ylmethyl)(butyl)amine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(Anthracen-9-ylmethyl)(butyl)amine hydrochloride” can be analyzed using various spectroscopic techniques. For instance, the region of the infrared spectrum that shows absorptions resulting from the N-H bonds of primary and secondary amines can be identified . The 1H NMR spectra can also be used in determining the structure of an unknown amine .Scientific Research Applications
1. pH Sensors
(Anthracen-9-ylmethyl)(butyl)amine hydrochloride has been utilized in creating effective pH sensors. Research demonstrates that derivatives of 9-anthrylmethylbenzimidazole, which is structurally related to (Anthracen-9-ylmethyl)(butyl)amine, exhibit high chemosensor activity with respect to hydrogen cations. These compounds are noted for their high proton affinity and are considered analogs of “proton sponges” (Tolpygin et al., 2012).
2. Cyclometallation Studies
The compound has been studied for its potential in cyclometallation reactions with palladium(II) compounds. This research focuses on the C1-H bond activation of the anthracen-9-yl group, leading to new types of cyclopalladated organic imines (Albert et al., 2000).
3. Synthesis and Structural Analysis
Research has been conducted on the synthesis of compounds like anthracen-9-ylmethylene-(3,4-dimethylisoxazol-5-yl)amine, confirming their structures through various spectral analyses. These investigations are crucial for understanding the chemical properties and potential applications of such compounds (Asiri & Khan, 2011).
4. Electrochemical Investigations
The electrochemical behavior of similar compounds at gold electrodes has been explored. Such studies are significant for understanding the redox properties and potential electrochemical applications of these compounds (Al-Owais, 2022).
5. Chemosensors and Fluorescent Probes
Anthracen-9-ylmethyl derivatives have been synthesized and found to exhibit high chemosensing activity towards specific cations and anions. These findings are instrumental in developing new fluorescent probes and sensors for various applications (Tikhomirova et al., 2017).
Safety and Hazards
properties
IUPAC Name |
N-(anthracen-9-ylmethyl)butan-1-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N.ClH/c1-2-3-12-20-14-19-17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19;/h4-11,13,20H,2-3,12,14H2,1H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMZNVLKZNSYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=C2C=CC=CC2=CC3=CC=CC=C31.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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